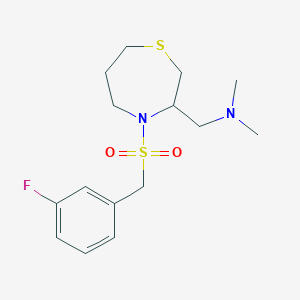

1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine

Description

Properties

IUPAC Name |

1-[4-[(3-fluorophenyl)methylsulfonyl]-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O2S2/c1-17(2)10-15-11-21-8-4-7-18(15)22(19,20)12-13-5-3-6-14(16)9-13/h3,5-6,9,15H,4,7-8,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRNFTBGMRYVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1S(=O)(=O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine typically involves multiple steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thioether precursor under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazepane ring.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Biological Studies: It can be used to study the effects of fluorobenzyl and sulfonyl groups on biological systems.

Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through its fluorobenzyl and sulfonyl groups, potentially inhibiting or activating specific pathways. The thiazepane ring may also play a role in binding to biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds (derived from provided evidence) share partial structural motifs with the target molecule:

Table 1: Structural and Functional Comparison

| Compound Name (Source) | Core Heterocycle | Key Substituents | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 1,4-Thiazepan | 3-Fluorobenzyl sulfonyl | Sulfonyl, tertiary amine | 382.5 |

| 1-[(3S,4S)-4-(2-Bromophenoxy)... (E1) | Isochromen | 2-Bromophenoxy | Ether, tertiary amine | 406.3 |

| 5-(4-(3,5-Dichlorophenyl)... (E2) | 1,4-Diazepane | 3,5-Dichlorophenyl, thiophene | Amide, tertiary amine | 508.5 |

| 61a (E4) | 1,4-Dioxane | Biphenyl | Ether, tertiary amine | 337.5 |

| Vonoprazan Impurity 89 (E7) | Pyrrole | 2-Fluorophenyl | Tertiary amine, aromatic fluorine | 218.3 |

Detailed Analysis of Structural Differences and Implications

Core Heterocycle Variations

- 1,4-Thiazepan (Target) vs. 1,4-Diazepane (E2): The thiazepan contains sulfur instead of a second nitrogen in diazepane. The seven-membered ring in both compounds allows flexibility, but the sulfur atom may alter ring puckering and interaction with flat binding sites.

1,4-Thiazepan vs. Isochromen (E1) :

1,4-Thiazepan vs. 1,4-Dioxane (E4) :

- 1,4-Thiazepan vs. Pyrrole (E7): Pyrrole’s aromatic five-membered ring is electron-rich and planar, favoring π-π stacking. The thiazepan’s larger, non-aromatic structure may better accommodate sterically hindered binding sites .

Substituent Effects

- Sulfonyl Group (Target): The 3-fluorobenzyl sulfonyl group enhances hydrophilicity and metabolic stability compared to lipophilic substituents like biphenyl (E4) or bromophenoxy (E1).

- Fluorine vs. Other Halogens: Fluorine’s small size and high electronegativity (vs.

Tertiary Amine Positioning :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) :

- The target’s sulfonyl group likely lowers logP compared to E4’s biphenyl (highly lipophilic) but increases it relative to E2’s amide-containing compound.

- Metabolic Stability: Fluorine and sulfonyl groups may reduce oxidative metabolism, extending half-life compared to E1’s bromophenoxy derivative .

Biological Activity

Structural Features and Implications for Biological Activity

The presence of functional groups such as the sulfonamide and thiazepane ring suggests potential interactions with biological targets, including enzymes and receptors. These interactions may influence various cellular pathways involved in cell proliferation, survival, and apoptosis.

Although the exact mechanism of action remains unclear, it is hypothesized that the compound may act as an inhibitor of serotonin receptor subtypes, particularly the 5-hydroxytryptamine receptor 1D (5-HTR1D) . This receptor is implicated in mood regulation and pain perception, making it a significant target for therapeutic applications in mood disorders and analgesia.

Biological Activity Overview

Preliminary studies indicate that 1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine exhibits significant biological activity:

- Inhibition of Serotonin Receptors : The compound has been investigated for its potential role in modulating serotonin pathways.

- Anticancer Properties : Initial findings suggest activity against certain cancer cell lines, indicating possible applications in oncology.

Data Table: Biological Activity Summary

| Biological Activity | Target/Pathway | Observations |

|---|---|---|

| Serotonin Receptor Inhibition | 5-HTR1D | Potential mood regulation |

| Anticancer Activity | Various Cancer Cell Lines | Indications of significant cytotoxic effects |

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Serotonin Receptor Interaction : Research indicates that compounds with similar structures have shown efficacy in inhibiting serotonin receptors. For instance, studies on related thiazepane derivatives demonstrate their capacity to modulate serotonin levels effectively.

- Anticancer Activity : A study examining structurally similar compounds revealed promising results against various cancer cell lines. These findings suggest that this compound may exhibit similar properties.

Future Research Directions

Given the preliminary evidence of biological activity, further research is essential to elucidate the specific mechanisms of action and therapeutic potential of this compound. Suggested areas for future exploration include:

- In Vitro and In Vivo Studies : Conducting detailed studies to assess cytotoxicity and pharmacokinetics.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.